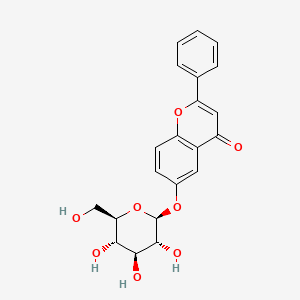
6-Hydroxyflavone-beta-D-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxyflavone-beta-D-glucoside is a useful research compound. Its molecular formula is C21H20O8 and its molecular weight is 400.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
6-Hydroxyflavone-beta-D-glucoside exhibits significant anti-inflammatory properties. Research indicates that this compound inhibits the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of extracellular matrix proteins, which plays a critical role in inflammatory responses.
Key Findings:
- Inhibition of MMP-9: Studies show that this compound inhibits both transcription and translation of MMP-9, thereby preventing inflammation-related tissue damage .
- Mechanism of Action: The compound acts by interfering with the binding of transcription factors to the promoter region of MMP-9, thereby reducing its expression levels .
Table 1: Anti-Inflammatory Activity of this compound
| Study Reference | Experimental Model | Key Findings | IC50 Value |
|---|---|---|---|
| Rat mesangial cells | Inhibits LPS-induced NO production | 2.0 μM | |
| In vitro assays | Inhibits MMP-9 expression | Not specified |
Anticancer Properties
Flavonoids, including this compound, have been studied for their anticancer effects. They are known to modulate various signaling pathways involved in cell proliferation and apoptosis.
Key Findings:
- Regulation of Cell Death Pathways: Flavonoids can influence pathways that lead to cancer cell death, suggesting their potential as chemopreventive agents .
- Specificity to Cancer Types: Research indicates that certain flavonoids exhibit selective toxicity towards cancer cells while sparing normal cells, enhancing their therapeutic index .
Table 2: Anticancer Activity of Flavonoids Including this compound
| Study Reference | Cancer Type | Mechanism of Action | Key Findings |
|---|---|---|---|
| Various cancers | Modulation of apoptosis and proliferation pathways | Flavonoids showed significant anticancer activity |
Biochemical Interactions
The interaction of this compound with various enzymes has been a focal point in understanding its biochemical applications.
Key Findings:
- Enzyme Binding: Studies have demonstrated that this compound interacts with β-glucosidase enzymes, affecting their activity through competitive inhibition .
- Fluorescence Studies: Fluorescence titration experiments reveal that binding interactions lead to enhanced fluorescence signals, indicating effective binding within the enzyme's hydrophobic pocket .
Table 3: Enzyme Interactions with this compound
Propiedades
IUPAC Name |
2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O8/c22-10-17-18(24)19(25)20(26)21(29-17)27-12-6-7-15-13(8-12)14(23)9-16(28-15)11-4-2-1-3-5-11/h1-9,17-22,24-26H,10H2/t17-,18-,19+,20-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLUETUHJXMGBD-YMQHIKHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













